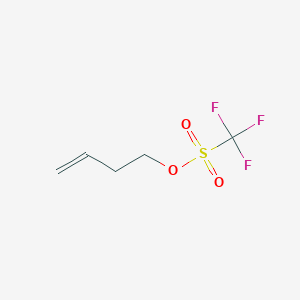
Methanesulfonic acid, trifluoro-, 3-butenyl ester
Overview
Description
Methanesulfonic acid, trifluoro-, 3-butenyl ester: is an organic compound with the molecular formula C5H7F3O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a trifluoromethyl group, and the esterification occurs with 3-butenyl alcohol. This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of methanesulfonic acid, trifluoro-, 3-butenyl ester typically involves the esterification of methanesulfonic acid with 3-butenyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to optimize the reaction conditions and increase the yield. The use of trifluoromethanesulfonic anhydride as a reagent can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methanesulfonic acid, trifluoro-, 3-butenyl ester can undergo nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted methanesulfonic acid derivatives.
Oxidation Products: Oxidized forms of this compound.
Reduction Products: Alcohol derivatives of the original ester.
Scientific Research Applications
Chemistry:
Catalysis: Methanesulfonic acid, trifluoro-, 3-butenyl ester is used as a catalyst in various organic synthesis reactions due to its strong acidity.
Solvent: It can be used as a solvent in specific chemical reactions where a strong acid is required.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes due to its strong acidic nature.
Medicine:
Drug Development: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Cleaning Agents: Due to its strong acidity, it is used in industrial cleaning agents and descaling solutions.
Electroplating: It is employed in electroplating processes to enhance the quality of metal coatings.
Mechanism of Action
Molecular Targets and Pathways:
Acid-Base Reactions: The compound exerts its effects primarily through acid-base reactions, where it donates protons to various substrates.
Enzyme Interaction: It can interact with enzymes by altering their active sites, leading to inhibition or activation depending on the enzyme and conditions.
Comparison with Similar Compounds
Methanesulfonic Acid: A simpler analog without the trifluoromethyl and ester groups.
Trifluoromethanesulfonic Acid: Similar in structure but lacks the 3-butenyl ester group.
3-Butenyl Methanesulfonate: Similar but without the trifluoromethyl group.
Uniqueness:
Strong Acidity: The presence of the trifluoromethyl group enhances the acidity compared to methanesulfonic acid.
Versatility: The ester group provides additional reactivity, making it useful in a wider range of chemical reactions and applications.
Properties
IUPAC Name |
but-3-enyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCNYLNBNWBQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446059 | |
| Record name | Methanesulfonic acid, trifluoro-, 3-butenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80379-05-1 | |
| Record name | Methanesulfonic acid, trifluoro-, 3-butenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


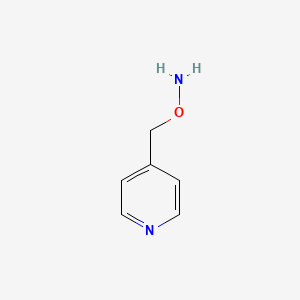
![1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B3057331.png)
![Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-](/img/structure/B3057332.png)

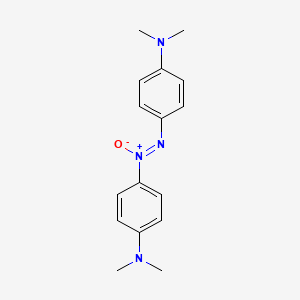
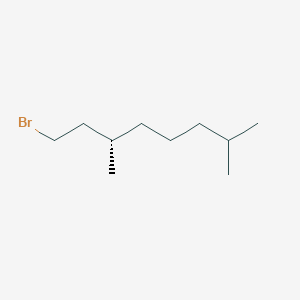
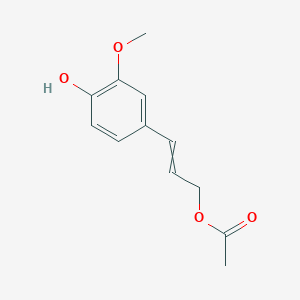

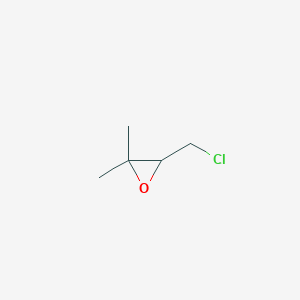


![2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B3057346.png)


